5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFGWXALSIWGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-25-9) is a complex organic molecule that incorporates various functional groups and structural motifs. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 465.4 g/mol. The structure includes a bromophenyl group, a spirocyclic framework, and a thiazolotriazole core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.4 g/mol |
| CAS Number | 869343-25-9 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of these targets effectively. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and antitumor properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties often demonstrate significant antimicrobial properties. A study exploring derivatives of thiazolo[3,2-b][1,2,4]triazoles has shown promising results against various bacterial strains.
Antitumor Activity
The presence of the spirocyclic structure has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit cell proliferation in breast and colon cancer models.
Case Studies
-
Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Compound MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus Test Compound 32 16 Control (Amoxicillin) 8 4 -
Cytotoxicity in Cancer Models : In vitro studies on human breast cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 20 40
Comparative Analysis
The biological activities of the compound can be compared to other similar compounds containing thiazole and triazole rings:
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 5-(3-Bromophenyl)-7-(6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-pyridin-3-yl)-pyrido[2,3-d]pyrimidin-4-ylamine | Moderate | High |
| Test Compound | High | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous triazole- and spirocycle-containing derivatives reported in the literature. Key differences in substitution patterns, spectroscopic properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s spirocyclic system distinguishes it from simpler triazole derivatives (e.g., ), offering enhanced stereochemical control and metabolic stability.
Spectroscopic Signatures : Unlike the C=S stretch (1249 cm⁻¹) in ’s triazole-thione derivative, the target’s hydroxyl group would dominate IR spectra near 3400 cm⁻¹. The spirocycle’s ether and amine groups may also contribute to unique ¹H-NMR splitting patterns (δ 1.5–4.0) .
Biological Activity: While highlights triazolothiadiazoles with potent antimicrobial activity (e.g., MIC = 12.5 µg/mL against S.
Synthetic Challenges : The spirocycle’s synthesis likely requires multi-step cyclization, contrasting with ’s simpler oxadiazole-to-triazole conversions .
Q & A
What are the common synthetic pathways for preparing this compound, and what key intermediates are involved?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes to assemble the triazole-thiazole core and incorporate the spirocyclic and bromophenyl moieties. Key steps include:
- Thiazole Formation : Cyclization of thiourea derivatives with α-haloketones (e.g., bromoacetophenone analogs) to form the thiazolo[3,2-b]triazole scaffold .
- Spirocyclic Integration : Reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromophenyl-substituted aldehyde via Mannich or nucleophilic substitution reactions to introduce the spirocyclic group .
- Final Functionalization : Methylation at the 2-position of the thiazole and hydroxylation at the 6-position using selective oxidizing agents (e.g., KMnO₄ under controlled pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
